molecular formula C24H24N2O6 B3029140 (2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid CAS No. 549534-58-9

(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid

Cat. No. B3029140
M. Wt: 436.5
InChI Key: DSGCPQRUOSTFEF-YCRPNKLZSA-N
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Description

The compound is a derivative of pyrrolidine, which is a cyclic amine . The “Alloc” and “Fmoc” parts suggest that it might be used in peptide synthesis, where Alloc (allyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) are commonly used protecting groups .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a carboxylic acid with an amine to form an amide bond . The specific synthesis steps for “(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid” would depend on the starting materials and the desired route of synthesis.


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “2R,4S” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the amide bond could potentially undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures have been found to have specific rotation, solubility, and melting point properties .

Scientific Research Applications

  • Building Blocks for Peptidomimetics and Peptides Synthesis:

    • 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC), an unnatural amino acid, shows promise as a building block for peptidomimetics. ATPC can be incorporated as an N-terminal moiety in peptide synthesis using both Boc and Fmoc methodologies (Bissyris et al., 2005).
    • The synthesis of free and Nα-Fmoc-/Nγ-Boc-protected 4-aminopipecolic acids, suitable for solid-phase peptide synthesis, was reported. These amino acids have been synthesized from ethyl (2S)-4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate (Machetti et al., 2004).
  • Linker for Solid-Phase Synthesis:

    • Dihydropyran-2-carboxylic acid, a novel compound, is used to link an amino alcohol and an amine resin for the solid-phase synthesis of peptide alcohols via the Fmoc strategy (Hsieh et al., 1998).
  • Synthesis of Molecular Oligomers and Polymers:

    • A protected ω-secondary amino carboxylic acid monomer containing the 4-dialkylamino-4'-(alkylsulfonyl)azobenzene nonlinear optical (NLO) chromophore has been prepared for the synthesis of NLO oligomers. The Fmoc-protecting group is used for selective deprotection in the synthesis process (Huang et al., 2000).
  • Incorporation in Model Peptides for NMR Studies:

    • (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized as Fmoc-, Boc-, and free amino acids, were incorporated into model peptides for 19F NMR studies. These amino acids show distinct conformational preferences in peptides (Tressler & Zondlo, 2014).
  • Synthesis of Diverse Organic Molecules:

    • N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid (Fmoc-D-Dpr(Alloc)-OH) was used as a scaffold for the synthesis of diverse organic molecules, demonstrating the versatility of these compounds in organic synthesis (Valerio et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and usage. Proper handling and disposal methods should be followed as recommended by the manufacturer or supplier .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex molecules or in the development of new synthetic methods. It could also be used in the study of peptide or protein structure and function .

properties

IUPAC Name

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGCPQRUOSTFEF-YCRPNKLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704273
Record name (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid

CAS RN

549534-58-9
Record name (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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